![molecular formula C11H14O2 B103066 5-Butyl-1,3-benzodioxole CAS No. 16929-05-8](/img/structure/B103066.png)
5-Butyl-1,3-benzodioxole
Overview
Description
5-Butyl-1,3-benzodioxole: is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are heterocyclic compounds containing a benzene ring fused with a dioxole ring The compound is characterized by the presence of a butyl group attached to the fifth position of the benzodioxole ring
Mechanism of Action
Target of Action
5-Butyl-1,3-benzodioxole is a derivative of 1,3-Benzodioxole, which has been reported to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .
Mode of Action
The compound interacts with its target, the auxin receptor TIR1, resulting in the enhancement of root-related signaling responses . This interaction leads to changes in the plant’s growth patterns, particularly promoting root growth .
Biochemical Pathways
The interaction of this compound with TIR1 affects the auxin signaling pathway, which is essential for plant growth and development . This interaction enhances the auxin response, leading to the down-regulation of root growth-inhibiting genes .
Result of Action
The primary result of this compound’s action is the promotion of root growth in plants . This is achieved through the enhancement of root-related signaling responses and the down-regulation of root growth-inhibiting genes .
Biochemical Analysis
Biochemical Properties
Benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines
Cellular Effects
Benzodioxole derivatives have shown significant antitumor activity, as the results of the cytotoxic evaluation against several cell lines confirmed this activity
Molecular Mechanism
Benzodioxole derivatives have shown significant antitumor activity, with probable mechanisms due to EGFR inhibition, apoptosis, DNA binding, tyrosinase inhibition, and HER-2 inhibition .
Temporal Effects in Laboratory Settings
Benzodioxole derivatives have shown significant antitumor activity, with the effects varying over time .
Dosage Effects in Animal Models
Benzodioxole derivatives have shown significant antitumor activity in animal models .
Metabolic Pathways
Scfas are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .
Transport and Distribution
Benzodioxole derivatives have shown significant antitumor activity, with the effects varying depending on the distribution within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-1,3-benzodioxole typically involves the reaction of catechol with butyl halides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of catechol are replaced by butyl groups. The reaction conditions often include the use of solvents such as dimethylformamide and bases like potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up. The use of recyclable heterogeneous catalysts can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
5-Butyl-1,3-benzodioxole serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a valuable building block in organic synthesis, facilitating the creation of a range of derivatives that can exhibit various biological activities.
Synthetic Routes:
The synthesis typically involves the reaction of catechol with butyl halides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism. Common solvents include dimethylformamide (DMF) and bases like potassium carbonate. In industrial settings, continuous flow processes are employed to enhance efficiency and scalability.
Biological Applications
Medicinal Chemistry:
Research indicates that this compound has potential as an anticancer agent. Benzodioxole derivatives have shown significant cytotoxic activity against various cancer cell lines, likely due to mechanisms such as inhibition of the epidermal growth factor receptor (EGFR) and induction of apoptosis .
Mechanism of Action:
The compound interacts with the auxin receptor TIR1, promoting root growth in plants. This interaction enhances auxin signaling pathways essential for plant development. In medicinal contexts, compounds derived from this compound have been studied for their ability to inhibit enzymes involved in cancer progression .
Agricultural Applications
Plant Growth Regulators:
In agriculture, this compound derivatives have been developed as plant growth regulators. For instance, compounds designed from this benzodioxole structure have been screened for their ability to promote root growth in crops like Arabidopsis thaliana and Oryza sativa (rice) through molecular docking studies with the TIR1 receptor .
Case Study: HTS05309:
One notable derivative is HTS05309, which was synthesized and evaluated for its root-promoting effects. It demonstrated significant bioactivity and was selected as a lead compound due to its favorable properties such as easy synthesis and good solubility .
Comparison with Similar Compounds
1,3-Benzodioxole: The parent compound without the butyl group.
5-Methyl-1,3-benzodioxole: A similar compound with a methyl group instead of a butyl group.
5-Ethyl-1,3-benzodioxole: A compound with an ethyl group at the fifth position.
Uniqueness: 5-Butyl-1,3-benzodioxole is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets .
Biological Activity
5-Butyl-1,3-benzodioxole is an organic compound belonging to the class of benzodioxoles, characterized by its unique structure that includes a butyl group at the fifth position of the benzodioxole ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anticancer and antibacterial properties, as well as its role in plant growth regulation.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a benzene ring fused with a dioxole ring, which contributes to its biological activity. The presence of the butyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and molecular targets.
1. Anticancer Activity
Research indicates that derivatives of 1,3-benzodioxole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms proposed for this activity include:
- Inhibition of Enzymes : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies demonstrate that these compounds can trigger programmed cell death in cancer cells through various pathways including DNA binding and EGFR inhibition .
Table 1: Cytotoxicity of Benzodioxole Derivatives Against Cancer Cell Lines
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 26 - 65 |
HeLa (Cervical Cancer) | 20 - 50 | |
A549 (Lung Cancer) | 30 - 55 |
2. Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. Studies have shown that it possesses high antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity compared to standard antibiotics.
Table 2: Antibacterial Activity of Benzodioxole Derivatives
Compound | Bacteria Tested | MIC (nM) |
---|---|---|
This compound | Staphylococcus aureus | 80 |
Escherichia coli | 110 |
3. Insecticidal Activity
The compound has been explored for its potential as an insecticide. A study highlighted its effectiveness against Aedes aegypti larvae, a vector for several viral diseases. The results showed promising larvicidal activity with LC50 values indicating effective control without significant toxicity to mammals .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Auxin Receptor TIR1 : The compound is reported to enhance root-related signaling responses by interacting with the auxin receptor TIR1, which is crucial for plant growth and development .
- Antimicrobial Mechanisms : It may disrupt bacterial cell membranes or inhibit essential metabolic pathways within the microorganisms .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzodioxole derivatives:
- Anticancer Efficacy : A study involving a series of benzodioxole derivatives demonstrated significant antitumor activity across multiple cancer cell lines with varying IC50 values indicating their potency .
- Insecticidal Properties : Research on larvicidal activity against Aedes aegypti showed that certain derivatives could effectively reduce larval populations without causing harm to mammalian cells .
- Antibacterial Screening : Investigations into antibacterial properties revealed that compounds derived from benzodioxoles exhibit strong inhibition against common pathogens, suggesting their potential use in treating bacterial infections .
Properties
IUPAC Name |
5-butyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h5-7H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSJAUIDOGFRGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515762 | |
Record name | 5-Butyl-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20515762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16929-05-8 | |
Record name | 5-Butyl-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20515762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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